1-(Phthalazin-1-yl)piperidin-4-ol
Overview
Description
1-(Phthalazin-1-yl)piperidin-4-ol is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . This compound features a piperidine ring substituted with a phthalazinyl group and a hydroxyl group. It is a solid at room temperature and is used in various research and industrial applications.
Mechanism of Action
Target of Action
Similar piperidin-4-ol derivatives have been evaluated for potential treatment of hiv, suggesting that this class of compounds may interact with the chemokine receptor ccr5 .
Biochemical Pathways
If the compound does indeed target CCR5, it could potentially affect the HIV-1 entry process .
Result of Action
If the compound does indeed target CCR5, it could potentially inhibit the entry of HIV-1 into cells .
Preparation Methods
The synthesis of 1-(Phthalazin-1-yl)piperidin-4-ol typically involves the reaction of phthalazine with piperidin-4-ol under specific conditions. One common synthetic route includes:
Starting Materials: Phthalazine and piperidin-4-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The phthalazine is first activated by the base, followed by the addition of piperidin-4-ol.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Phthalazin-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.
Substitution: The phthalazinyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride).
Scientific Research Applications
1-(Phthalazin-1-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Comparison with Similar Compounds
1-(Phthalazin-1-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(3-Aminophenyl)piperidin-4-ol: This compound has an amino group instead of the phthalazinyl group, leading to different chemical and biological properties.
1-Boc-4-(ethoxymethyl)piperidin-4-ol: This compound features a Boc-protected piperidine ring, making it useful in peptide synthesis.
(4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone: This compound has a piperazinyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-phthalazin-1-ylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-11-5-7-16(8-6-11)13-12-4-2-1-3-10(12)9-14-15-13/h1-4,9,11,17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKCQZGDWNJUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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